2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide
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Overview
Description
“2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide” is a chemical compound with the CAS Number: 339293-46-8 . It has a molecular weight of 225.63 and its molecular formula is C9H8ClN3O2 . The IUPAC name for this compound is 2-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O2/c10-4-8(14)11-5-1-2-6-7(3-5)13-9(15)12-6/h1-3H,4H2,(H,11,14)(H2,12,13,15) . This code gives a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., might be available in specialized chemical databases.Scientific Research Applications
Cyclization and Synthesis of Heterocyclic Compounds
Research has shown that 2-chloro-N-(3-oxoalkenyl)acetamides, closely related to the specified compound, react with heterocyclic thiones to form 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides. These intermediates can be cyclized into pyridin-2(1H)-ones, demonstrating the compound's utility in synthesizing complex heterocyclic structures, which are of interest for further chemical transformations and potential applications in developing new materials or pharmaceuticals (Savchenko et al., 2020).
Structural Characterization and NMR Studies
Another study focused on the synthesis of a novel compound incorporating the benzimidazole moiety, highlighting the importance of NMR techniques in determining the structure and isomeric nature of such compounds. This research emphasizes the role of 2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide analogs in advancing NMR spectroscopic methods and structural analysis in organic chemistry (Li Ying-jun, 2012).
Antimicrobial and Cytotoxic Activities
Compounds related to this compound have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For example, derivatives of 1H-benzimidazole have shown promising antibacterial and cytotoxic properties, suggesting potential applications in developing new antimicrobial agents and exploring anticancer properties (Noolvi et al., 2014).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Properties
IUPAC Name |
2-chloro-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-4-9(15)12-5-6-1-2-7-8(3-6)14-10(16)13-7/h1-3H,4-5H2,(H,12,15)(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRCDPVVIQYSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CNC(=O)CCl)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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